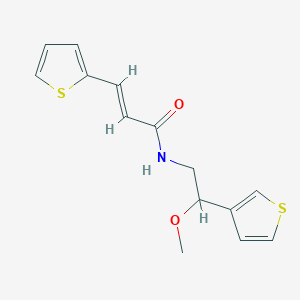
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as MTAA, is a compound that has gained attention in recent years due to its potential applications in scientific research. MTAA is a small molecule that can be synthesized in the laboratory, and it has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has potential applications in a variety of scientific research fields. One area where (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been studied is in the field of cancer research. (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to inhibit tumor growth in animal models. (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been studied in the field of neuroscience, where it has been shown to have effects on neurotransmitter release and synaptic plasticity.
作用機序
The exact mechanism of action of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is not yet fully understood. However, it is thought that (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide may act by inhibiting the activity of certain enzymes, such as protein kinases. This inhibition may lead to changes in cellular signaling pathways, which can ultimately result in the observed biochemical and physiological effects of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
Biochemical and Physiological Effects:
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and neurotransmitter release, (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to have effects on cell migration and invasion, as well as on the regulation of gene expression. (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide in lab experiments is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying cellular signaling pathways and other biochemical processes. However, one limitation of using (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that its mechanism of action is not yet fully understood. This can make it difficult to interpret experimental results and to design experiments that will yield meaningful data.
将来の方向性
There are many potential future directions for research on (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area that could be explored is the development of new synthesis methods that are more efficient or that yield higher yields of the compound. Another area that could be explored is the development of new analogs of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide that have different biochemical and physiological effects. Additionally, further research could be done to elucidate the exact mechanism of action of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, which could lead to the development of new drugs or therapies for a variety of diseases.
合成法
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide can be synthesized in the laboratory using a variety of methods. One such method involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with 2-methoxyethylamine in the presence of a palladium catalyst. This reaction results in the formation of a key intermediate, which can then be converted to (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide using a series of additional reactions.
特性
IUPAC Name |
(E)-N-(2-methoxy-2-thiophen-3-ylethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-17-13(11-6-8-18-10-11)9-15-14(16)5-4-12-3-2-7-19-12/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSXCSFXCCLSI-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CS1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CS1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

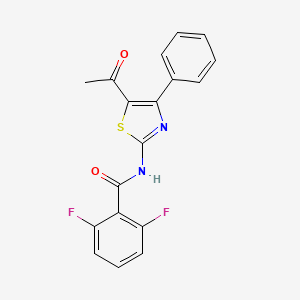
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)
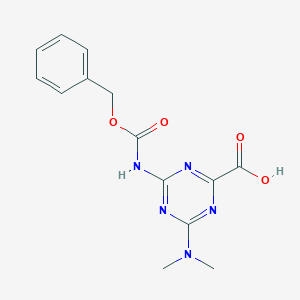
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)
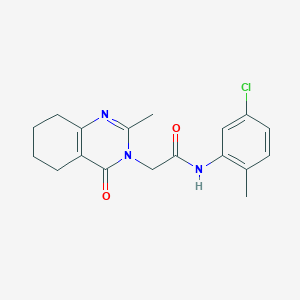
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)

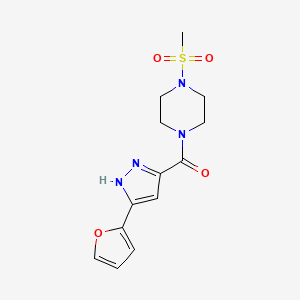


![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)
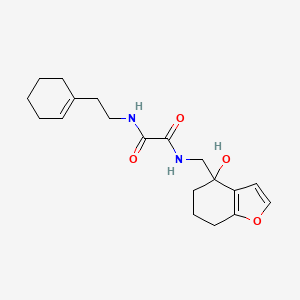
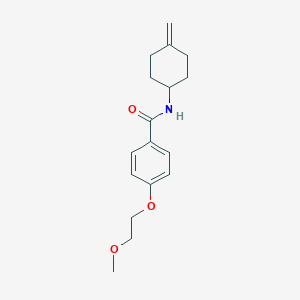
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)